molecular formula C14H9NO2S B6116090 (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

Cat. No.: B6116090
M. Wt: 255.29 g/mol
InChI Key: YWWRMWAWBUHZAY-XFXZXTDPSA-N
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Description

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4H-oxazol-5-one with thiophene-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-oxazol-5-one: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carbaldehyde: Lacks the oxazole ring, limiting its applications in medicinal chemistry.

    4-(Thiophen-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: A positional isomer with different chemical properties.

Uniqueness

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is unique due to the combination of the oxazole and thiophene rings, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(4Z)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRMWAWBUHZAY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

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